
1,1-Diethoxy-3-methyl-2-butene
Overview
Description
1,1-Diethoxy-3-methyl-2-butene (CAS 1740-74-5) is an acetal derivative with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol . It is structurally characterized by two ethoxy groups (-OCH₂CH₃) attached to the first carbon of a 3-methyl-2-butene backbone. Key physical properties include a density of 0.837 g/mL at 25°C and a boiling point of 53–58°C at 20 mmHg . The compound is classified under UN 3271 for transportation due to its flammability (flash point: 60°C) . Acetals like this are commonly used in organic synthesis as protecting groups for aldehydes or ketones, leveraging their stability under basic conditions and controlled hydrolysis in acidic environments .
Preparation Methods
Conventional Acid-Catalyzed Acetalization
The traditional synthesis of 1,1-diethoxy-3-methyl-2-butene involves the reaction of 3-methyl-2-butenal with triethyl orthoformate in the presence of Brønsted or Lewis acids. Early methods employed catalysts such as phosphoric acid, p-toluenesulfonic acid (PTSA), or sulfuric acid, but these often faced challenges related to side reactions, polymerization of the aldehyde, and moderate yields . For instance, a patent by describes a method where 3-methyl-2-butenal, ethanol, triethyl orthoformate, and phosphoric acid are stirred for 40 hours at room temperature, yielding 85% of the acetal after distillation. However, this approach required precise temperature control and generated significant energy demands during purification .
A comparative study highlighted the limitations of PTSA, which led to aldehyde polymerization and incomplete conversions . Alternative catalysts like potassium hydrogen sulfate showed improved performance, enabling reactions at lower temperatures (2–21°C) and reducing side reactions . These conventional methods, while functional, underscored the need for more efficient and sustainable catalytic systems.
Heteropolyacid-Catalyzed Synthesis
Heteropolyacids (HPAs) have emerged as superior catalysts for acetalization due to their strong acidity, thermal stability, and recyclability. Romanelli et al. demonstrated that vanadium-substituted phosphomolybdic acid (PMo11V) significantly enhances reaction efficiency. In a typical procedure, 3-methyl-2-butenal (18 mmol), triethyl orthoformate (18 mmol), and PMo11V (1 mol%) were stirred in absolute ethanol at 20°C for 1 hour, achieving an 89% yield of this compound . The catalyst’s acidity and structural flexibility facilitated rapid acetal formation while minimizing byproducts.
Table 1: Catalytic Performance of Heteropolyacids
Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
---|---|---|---|
None | – | 3 | 5 |
PMo12 | 1 | 1 | 70 |
PW12 | 1 | 1 | 68 |
PMo11V | 1 | 1 | 89 |
PMo11V | 0.5 | 1 | 75 |
PMo11V | 2 | 1 | 90 |
The incorporation of vanadium into the HPA framework increased the number of acidic sites, enhancing catalytic activity . PMo11V could be reused four times without significant loss in yield (87–89%), underscoring its practicality for industrial applications .
Process Optimization and Reaction Parameters
Solvent and Temperature Effects
Absolute ethanol served as both solvent and reactant, simplifying the workup process. Reactions conducted at 20°C avoided thermal degradation of the aldehyde, while higher temperatures (>50°C) risked side reactions . Azeotropic distillation with toluene or hexanes facilitated water removal, shifting the equilibrium toward acetal formation .
Green Chemistry Approaches
Recent efforts have prioritized sustainability by minimizing waste and energy consumption. The PMo11V-catalyzed method exemplifies green chemistry through:
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Catalyst Recyclability : PMo11V was recovered via centrifugation and reused, reducing chemical waste .
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Solvent Efficiency : Ethanol’s dual role as solvent and reactant eliminated the need for additional solvents .
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Mild Conditions : Room-temperature reactions (20°C) lowered energy demands compared to traditional thermal processes .
A scaled-up synthesis (10-fold increase) maintained an 89% yield, demonstrating feasibility for industrial production .
Comparative Analysis of Preparation Methods
Table 2: Comparison of Key Synthesis Methods
Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Advantages |
---|---|---|---|---|---|
Conventional Acid | H3PO4 | 20 | 40 | 85 | Simple setup |
Potassium HSO4 | KHSO4 | 2–21 | 1.5 | 85 | Low polymerization |
HPA-Catalyzed | PMo11V | 20 | 1 | 89 | High yield, recyclable catalyst |
Green HPA | PMo11V | 20 | 1 | 87–89 | Sustainable, low energy |
The HPA-based method outperforms conventional approaches in yield, reaction time, and environmental impact. However, the higher cost of HPAs may limit their adoption in cost-sensitive industries.
Industrial-Scale Production Considerations
Scaling up this compound synthesis requires addressing:
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Catalyst Cost : Bulk production of PMo11V could reduce expenses.
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Process Integration : Continuous flow reactors may enhance efficiency and yield.
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Byproduct Management : Efficient distillation and solvent recovery systems are essential for economic viability .
Patent highlights the importance of simplified equipment designs to reduce energy consumption during distillation.
Chemical Reactions Analysis
1,1-Diethoxy-3-methyl-2-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles like halides or amines.
Scientific Research Applications
Chemical Synthesis
1,1-Diethoxy-3-methyl-2-butene is primarily used as a precursor in the synthesis of various organic compounds. Its reactivity enables the formation of complex molecules through several types of chemical reactions:
- Oxidation : The compound can be oxidized to produce aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.
- Reduction : It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Nucleophilic Substitution : The ethoxy groups can be replaced by other nucleophiles, facilitating the creation of new compounds.
- Addition Reactions : It can undergo addition reactions with halogens or hydrogen halides to form various products .
Biochemical Applications
In biochemical contexts, this compound plays a crucial role in the synthesis of biologically active compounds:
- Angular Pyranocoumarins : This compound is involved in synthesizing angular pyranocoumarins, which possess significant pharmacological properties.
- 6-Cyano-2,2-dimethyl-2-H-1-benzopyran : Another important derivative synthesized from this compound that has potential therapeutic applications .
Cellular Effects and Mechanisms
The compound influences cellular functions by modulating metabolic pathways and enzyme activities. At varying dosages in animal models, it has been observed that:
- Low doses exhibit minimal impact on cellular functions.
- Higher doses can significantly alter metabolic pathways and enzyme activity.
Its molecular mechanism involves specific binding interactions with biomolecules, acting as either an inhibitor or an activator depending on the context .
Material Science Applications
In material science, this compound serves as a crosslinking agent for polymers. This application is particularly relevant in the development of materials with enhanced mechanical properties and thermal stability. The compound's ability to form stable crosslinked networks contributes to the durability and performance of polymeric materials .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound in various fields:
- Synthetic Pathways : Research indicates its effectiveness in synthesizing complex organic molecules through innovative synthetic routes. For instance, a study demonstrated its use in producing 6-acetyl-2,2-dimethyl-2H-1-benzopyran with a yield of 71.3% under specific reaction conditions .
- Pharmacological Studies : Investigations into its derivatives have shown potential anti-HIV properties. Specifically, analogues derived from this compound have been studied for their structure-activity relationships as anti-HIV agents .
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-3-methyl-2-butene involves its reactivity as an alkene. The double bond in the compound allows it to participate in various addition and substitution reactions. The ethoxy groups can act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new compounds. The compound’s reactivity is influenced by the presence of the electron-donating ethoxy groups, which can stabilize reaction intermediates .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares 1,1-diethoxy-3-methyl-2-butene with structurally related compounds:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Functional Group | Key Structural Differences |
---|---|---|---|---|---|---|---|
This compound | 1740-74-5 | C₉H₁₈O₂ | 158.24 | 53–58 (20 mmHg) | 0.837 | Acetal | Two ethoxy groups at C1 |
1-Methoxy-3-methyl-3-butene | 34752-58-4 | C₆H₁₂O | 100.16 | Not reported | Not reported | Ether | Single methoxy group at C1 |
1-Ethoxy-3-methyl-2-butene | 22094-00-4 | C₇H₁₂O | 128.17 | Not reported | Not reported | Ether | Single ethoxy group at C1 |
3-Methyl-2-butenal diethyl acetal | 540366 | C₉H₁₈O₂ | 158.24 | Not reported | Not reported | Acetal | Structural isomer (ethoxy positions) |
Key Observations
Molecular Weight and Polarity :
- The diethoxy acetal (158.24 g/mol) has a higher molecular weight than ether analogs like 1-methoxy-3-methyl-3-butene (100.16 g/mol) due to the additional ethoxy group .
- Increased polarity from the acetal functional group contributes to higher boiling points compared to simple ethers.
Stability and Reactivity :
- Acetals (e.g., this compound) are more stable under basic conditions but hydrolyze in acidic media, unlike ethers, which are generally inert to bases .
- Structural isomers like 3-methyl-2-butenal diethyl acetal may exhibit different reactivity due to variations in substituent positioning .
Transport and Safety :
- The diethoxy compound is classified as a flammable liquid (UN 3271), whereas halogenated analogs (e.g., 4-bromo-3-methoxy-1-butene) may face stricter regulations due to bromine content .
Biological Activity
1,1-Diethoxy-3-methyl-2-butene is a compound that has garnered interest in various fields of research, particularly in organic synthesis and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.
This compound is an acetal derived from the reaction of 3-methyl-2-butenal with triethyl orthoformate. The synthesis typically involves the use of catalysts such as PMo11V, which significantly enhances the yield of the product. Table 1 summarizes various synthesis conditions and yields achieved with different catalysts.
Catalyst | Yield (%) | Reaction Time (h) |
---|---|---|
PMo11V | 89 | 1 |
PMo12 | 70 | 1 |
PW12 | 68 | 1 |
The use of these catalysts allows for efficient production of this compound, which serves as a precursor in various organic reactions, including the synthesis of optically active compounds .
Biological Activity
The biological activity of this compound has been explored primarily in the context of its role as an intermediate in synthetic pathways. Its potential therapeutic applications are linked to its structural analogs and derivatives.
Estrogenic Activity
Research indicates that compounds related to this compound may exhibit estrogenic and antiestrogenic properties. For instance, studies have shown that certain derivatives can compete with estradiol for estrogen receptor binding, influencing cell proliferation in breast cancer models such as MCF-7 cells. The compound's ability to modulate estrogenic activity suggests potential applications in hormone-related therapies .
Neuroprotective Effects
In a study evaluating synthetic derivatives of natural compounds, it was found that certain formulations containing this compound could regulate α-synuclein aggregation—an important factor in neurodegenerative diseases like Parkinson's. This suggests that while the compound itself may not be directly therapeutic, its derivatives could play a significant role in developing treatments for neurodegenerative conditions .
Case Studies and Experimental Findings
Several studies have assessed the biological implications of compounds derived from or related to this compound:
- Estrogen Receptor Modulation : In vitro assays demonstrated that certain analogs could inhibit or promote cell growth depending on their concentration and structure. For example, one study showed that a derivative acted as an antiestrogen at higher concentrations while promoting cell growth at lower doses .
- Neuroprotective Studies : Synthetic derivatives were evaluated for their effects on dopaminergic cell viability in mouse models. Results indicated that these compounds could protect against neuroinflammation and maintain motor function without adverse effects on major organs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,1-diethoxy-3-methyl-2-butene, and how are yields influenced by reaction conditions?
- Methodological Answer : The compound is synthesized via acetalization of 3-methyl-2-butenal with triethyl orthoformate. Catalysts such as Keggin heteropolyacids (e.g., PMo11V) significantly improve yields (up to 89%) compared to non-catalytic conditions (5%) . Key variables include catalyst selection, reaction time, and solvent polarity. Gas chromatography-mass spectrometry (GC-MS) is recommended for purity assessment .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H-NMR : Characteristic peaks include ethoxy groups (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.8 ppm for CH₂) and the vinyl proton (δ ~5.3 ppm) .
- IR : Stretching vibrations for C-O (1050–1250 cm⁻¹) and C=C (1640–1680 cm⁻¹) confirm acetal and alkene groups .
- Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular integrity .
Q. What are the critical storage conditions to maintain the stability of this compound in laboratory settings?
- Methodological Answer : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis of the acetal group. Monitor for decomposition via periodic GC analysis, as moisture exposure can regenerate 3-methyl-2-butenal .
Advanced Research Questions
Q. How do structural modifications of Keggin-type catalysts (e.g., PMo12 vs. PMo11V) influence the efficiency of this compound synthesis?
- Methodological Answer : Vanadium substitution in PMo11V enhances Brønsted acidity, accelerating proton transfer during acetalization. Comparative studies show PMo11V achieves 89% yield vs. 70% for PMo12 . Use temperature-programmed desorption (TPD) of NH₃ to quantify acid strength and correlate with catalytic performance .
Q. How can computational modeling (DFT, QSPR) predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density functional theory (DFT) calculates electrophilicity indices for the α,β-unsaturated acetal system. Solvent effects (e.g., ethanol vs. DMF) are modeled using COSMO-RS to predict regioselectivity in Michael additions . Validate predictions experimentally via kinetic profiling .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?
- Methodological Answer : Discrepancies may arise from catalyst preparation (e.g., calcination temperature) or solvent purity. Replicate studies under controlled conditions (e.g., anhydrous ethanol, inert atmosphere) and characterize catalysts via XRD and BET surface area analysis. Statistical tools like Design of Experiments (DoE) can isolate critical variables .
Q. How does this compound serve as a precursor in enantioselective epoxidation, and what stereochemical outcomes are observed?
- Methodological Answer : The compound’s electron-deficient alkene reacts with chiral oxaziridinium catalysts to form epoxides. Optimize enantiomeric excess (ee) by tuning catalyst chirality (e.g., Jacobsen’s Mn-salen complexes) and reaction temperature. Analyze ee via chiral HPLC or Mosher ester derivatization .
Q. What mechanistic insights explain the thermal decomposition pathways of this compound under pyrolytic conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with FTIR identifies decomposition products (e.g., 3-methyl-2-butenal, ethanol). Kinetic studies using the Flynn-Wall-Ozawa method determine activation energy (Eₐ) for acetal cleavage .
Q. Methodological Notes
- Catalytic Studies : Prioritize reproducibility by documenting catalyst synthesis protocols (e.g., heteropolyacid calcination steps) .
- Data Validation : Use triplicate experiments and statistical analysis (e.g., ANOVA) to confirm significance of yield variations .
- Safety Protocols : Adhere to GHS guidelines for flammable liquids (UN 3271); use explosion-proof equipment during large-scale reactions .
Properties
IUPAC Name |
1,1-diethoxy-3-methylbut-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5-10-9(11-6-2)7-8(3)4/h7,9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUKGEREDDIOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=C(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00410564 | |
Record name | 1,1-Diethoxy-3-methyl-2-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00410564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1740-74-5 | |
Record name | 1,1-Diethoxy-3-methyl-2-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00410564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Diethoxy-3-methyl-2-butene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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